Cas no 1256825-06-5 ((5-Chloro-3-methylpyridin-2-YL)methanamine)

(5-Chloro-3-methylpyridin-2-YL)methanamine 化学的及び物理的性質
名前と識別子
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- (5-CHLORO-3-METHYLPYRIDIN-2-YL)METHANAMINE
- AB75120
- (5-Chloro-3-methylpyridin-2-YL)methanamine
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- インチ: 1S/C7H9ClN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,3,9H2,1H3
- InChIKey: IPONZZUBAJZXHM-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(CN)C(C)=C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- トポロジー分子極性表面積: 38.9
- XLogP3: 0.7
(5-Chloro-3-methylpyridin-2-YL)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-268092-5.0g |
(5-chloro-3-methylpyridin-2-yl)methanamine |
1256825-06-5 | 5.0g |
$2369.0 | 2023-03-01 | ||
Enamine | EN300-268092-2.5g |
(5-chloro-3-methylpyridin-2-yl)methanamine |
1256825-06-5 | 2.5g |
$1871.0 | 2023-03-01 | ||
Enamine | EN300-268092-1.0g |
(5-chloro-3-methylpyridin-2-yl)methanamine |
1256825-06-5 | 1.0g |
$903.0 | 2023-03-01 | ||
Enamine | EN300-268092-10.0g |
(5-chloro-3-methylpyridin-2-yl)methanamine |
1256825-06-5 | 10.0g |
$2980.0 | 2023-03-01 |
(5-Chloro-3-methylpyridin-2-YL)methanamine 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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2. Back matter
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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10. Caper tea
(5-Chloro-3-methylpyridin-2-YL)methanamineに関する追加情報
Exploring the Potential of (5-Chloro-3-Methylpyridin-2-YL)Methanamine: A Comprehensive Overview
The compound with CAS No. 1256825-06-5, commonly referred to as (5-Chloro-3-methylpyridin-2-YL)methanamine, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications. This organic compound, characterized by its pyridine ring structure with substituents at specific positions, exhibits a range of reactivity and functionality that makes it a valuable component in various chemical reactions and synthesis processes.
The chemical structure of (5-Chloro-3-methylpyridin-2-YL)methanamine is defined by a pyridine ring system, where a chlorine atom is attached at the 5-position, a methyl group at the 3-position, and an amine group (-CH₂NH₂) at the 2-position. This arrangement not only imparts stability to the molecule but also facilitates its participation in diverse chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the pharmaceutical industry.
One of the most intriguing aspects of (5-Chloro-3-methylpyridin-2-YL)methanamine is its ability to undergo nucleophilic substitution reactions due to the electron-withdrawing effects of the chlorine substituent. This property has been exploited in the development of novel drug delivery systems and advanced materials. For instance, researchers have successfully utilized this compound as a building block for constructing polymeric nanoparticles with enhanced drug-loading capacities.
Moreover, the synthesis methods for (5-Chloro-3-methylpyridin-2-YL)methanamine have evolved significantly over the past decade. Traditional approaches involved multi-step processes with low yields, but recent advancements have introduced more efficient protocols leveraging catalytic systems and microwave-assisted synthesis. These innovations have not only improved yield rates but also reduced reaction times, making the compound more accessible for large-scale production.
In terms of applications, (5-Chloro-3-methylpyridin-2-YL)methanamine has found utility in several domains beyond pharmaceuticals. Its role as a precursor in agrochemicals and specialty chemicals has been well-documented. For example, it serves as an intermediate in the synthesis of herbicides and fungicides, contributing to sustainable agricultural practices.
Recent research has also explored the potential of (5-Chloro-3-methylpyridin-2-YL)methanamine in green chemistry initiatives. By incorporating this compound into eco-friendly reaction pathways, scientists aim to minimize waste generation and enhance process efficiency. Such efforts align with global sustainability goals and underscore the compound's versatility across multiple industries.
In conclusion, (5-Chloro-3-methylpyridin-2-YL)methanamine stands out as a pivotal molecule with wide-ranging applications and promising research avenues. Its unique chemical properties, coupled with ongoing innovations in synthesis and application techniques, position it as a key player in advancing modern chemistry and materials science.
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